molecular formula C9H10N4O B064785 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 160875-14-9

1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B064785
M. Wt: 190.2 g/mol
InChI Key: DPUZVBDKIMOVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising effects on the inhibition of cancer cell growth and proliferation, making it a potential candidate for further research and development.

Mechanism Of Action

The mechanism of action of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of CK2, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is able to disrupt the signaling pathways that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has also been shown to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer treatment, as it may be able to avoid many of the side effects associated with traditional chemotherapy. However, one limitation of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its relatively low solubility, which may make it difficult to administer in certain forms.
List of

Future Directions

1. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on other types of cancer, including lung cancer and colon cancer.
3. Developing more efficient methods for synthesizing 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, in order to increase its availability for research and development.
4. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone as a targeted therapy for specific types of cancer, based on the expression of CK2 in cancer cells.
5. Studying the long-term effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on normal cells, in order to better understand its potential for use in cancer treatment.

Synthesis Methods

The synthesis of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves several steps, including the reaction of 2-nitroaniline with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole. This compound is then reacted with acetylacetone to form the final product, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone.

Scientific Research Applications

1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound is able to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

160875-14-9

Product Name

1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

1-(2-hydrazinylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H10N4O/c1-6(14)13-8-5-3-2-4-7(8)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12)

InChI Key

DPUZVBDKIMOVHA-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2N=C1NN

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1NN

synonyms

2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-,2-hydrazone(9CI)

Origin of Product

United States

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